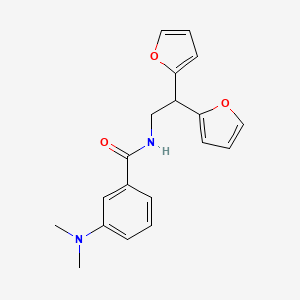![molecular formula C23H19FN4O3 B2425042 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide CAS No. 902920-06-3](/img/no-structure.png)
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging Applications
This compound's derivatives have been actively researched for their applications in imaging, particularly using positron emission tomography (PET). For instance, the synthesis and radiosynthesis of similar compounds, including DPA-714, have been developed for imaging the translocator protein (18 kDa) with PET, indicating its potential for studying neuroinflammatory processes and possibly other pathologies (Dollé et al., 2008).
Antitumor Activities
Research on related compounds has demonstrated antitumor activities. For example, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with specific configurations, have shown selective antitumor activities, indicating that certain configurations may contribute to their efficacy (Xiong Jing, 2011).
Ligand for Biological Receptors
The compound and its derivatives have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This indicates their potential role in developing therapeutic agents targeting neuroinflammation and related conditions (Damont et al., 2015).
Antimicrobial and Herbicidal Activities
There's also evidence of research into the antimicrobial and herbicidal activities of derivatives of this compound. For instance, some derivatives have been designed and synthesized, showing promising herbicidal activities against dicotyledonous weeds, suggesting potential applications in agriculture (Wu et al., 2011).
Drug Design and Molecular Docking
The compound has been the subject of quantum chemical insight into its structure, supporting its potential in drug design, specifically as an antiviral agent against COVID-19, through molecular docking studies. This showcases its versatility and potential in responding to emerging health threats (Mary et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-phenylethylamine with ethyl acetoacetate to form 3-(2-phenylethyl)-4,5-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. This intermediate is then reacted with 4-fluoroaniline and acetic anhydride to form the final product, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide.", "Starting Materials": [ "2-phenylethylamine", "ethyl acetoacetate", "4-fluoroaniline", "acetic anhydride", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethylamine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the intermediate (1.0 eq) in methanol and add 4-fluoroaniline (1.2 eq) and acetic anhydride (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product. Filter and dry the product under vacuum.", "Step 5: Purify the product by recrystallization from methanol." ] } | |
CAS番号 |
902920-06-3 |
分子式 |
C23H19FN4O3 |
分子量 |
418.428 |
IUPAC名 |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-21-19(7-4-13-25-21)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29) |
InChIキー |
DHXXQUZDXUERFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
![4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B2424964.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)
![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2424974.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)

![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)